molecular formula C27H32N2O9 B1251646 Croceaine A

Croceaine A

Cat. No. B1251646
M. Wt: 528.5 g/mol
InChI Key: CNDZNSRMCKQXEC-YOBNALRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Croceaine A is a natural product found in Palicourea crocea with data available.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Croceaine A, an alkaloid isolated from Palicourea crocea, has been studied for its antioxidant and anti-inflammatory activities. Research indicates that it exhibits significant antioxidant activity against ABTS radicals and malondialdehyde (MDA), suggesting potential utility in reducing oxidative stress. Additionally, Croceaine A demonstrated an anti-edematogenic effect in paw edema models and significantly reduced mechanical hyperalgesia and cold response in mice, alongside a reduction in leukocyte migration in a pleurisy model, indicating strong anti-inflammatory effects (Formagio et al., 2019).

Neuroprotective Effects

Studies on crocin, a compound related to Croceaine A, have revealed its neuroprotective properties, particularly against oxidative stress induced by ischemia/reperfusion injury in rat retinas. The treatment with crocin resulted in a notable protection of retinal cells, potentially due to its antioxidant and antiapoptotic properties (Li Chen, Yun Qi, Xinguang Yang, 2015). Furthermore, crocin has been shown to reverse amyloid β-induced memory deficits in Alzheimer's disease models, suggesting therapeutic values in managing neurodegenerative disorders (Asadi et al., 2015).

Cardioprotective Effects

Crocin also exhibits cardioprotective effects. For instance, it has been shown to protect against cardiotoxicity induced by diazinon in rats, suggesting its potential in mitigating cardiac damage caused by toxic substances. The protective effects are primarily attributed to its antioxidant properties, which reduce lipid peroxidation and alleviate apoptosis (Razavi et al., 2013). Additionally, crocin's ability to modulate hemodynamic and antioxidant derangements offers protective roles in isoproterenol-induced cardiac toxicity (Goyal et al., 2010).

Diuretic Effects

Crocine, another compound related to Croceaine A, has been confirmed to have a diuretic effect in rats, suggesting its potential use in conditions requiring increased urine output. This effect is partially mediated through the stimulation of nitric oxide (Hassanin, 2015).

Anticancer Properties

Crocin has shown synergistic apoptotic effects with cisplatin on osteosarcoma cells, indicating its potential as an adjunct in cancer therapy. This effect is linked to up-regulation of caspase-3 and caspase-8, key proteins involved in apoptosis (Li et al., 2013).

properties

Product Name

Croceaine A

Molecular Formula

C27H32N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

methyl (1R,4aS,7aS)-7-[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C27H32N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7,11,13,18-20,22-24,26-33H,6,8-10H2,1H3/t13-,18-,19+,20-,22-,23+,24-,26-,27+/m1/s1

InChI Key

CNDZNSRMCKQXEC-YOBNALRNSA-N

Isomeric SMILES

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2[C@@H]3C4=C(CCN3)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2C3C4=C(CCN3)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O

synonyms

croceaine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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